Methyl 9-[(oxoacetyl)oxy]nonanoate
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Overview
Description
Methyl 9-[(oxoacetyl)oxy]nonanoate, also known as methyl 9-oxononanoate, is an organic compound with the molecular formula C10H18O3. It is a methyl ester derivative of nonanoic acid and is characterized by the presence of an oxo group at the ninth carbon position. This compound is used in various chemical and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 9-[(oxoacetyl)oxy]nonanoate can be synthesized through the esterification of nonanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture to reflux to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification process. This method ensures a high yield and purity of the product. The process includes the use of a distillation column to separate the ester from the reaction mixture, followed by purification steps such as washing and drying .
Chemical Reactions Analysis
Types of Reactions
Methyl 9-[(oxoacetyl)oxy]nonanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Nonanoic acid derivatives.
Reduction: Hydroxylated nonanoic acid derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Methyl 9-[(oxoacetyl)oxy]nonanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of coatings, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of methyl 9-[(oxoacetyl)oxy]nonanoate involves its interaction with specific molecular targets. The oxo group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways. The ester group can undergo hydrolysis to release the active nonanoic acid derivative, which can further interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
Methyl nonanoate: Similar in structure but lacks the oxo group.
Methyl 8-formyloctanoate: Similar but with a formyl group at the eighth carbon position.
Methyl azelaaldehydate: Similar but with an aldehyde group.
Uniqueness
Methyl 9-[(oxoacetyl)oxy]nonanoate is unique due to the presence of the oxo group at the ninth carbon position, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
55184-92-4 |
---|---|
Molecular Formula |
C12H20O5 |
Molecular Weight |
244.28 g/mol |
IUPAC Name |
methyl 9-oxaldehydoyloxynonanoate |
InChI |
InChI=1S/C12H20O5/c1-16-11(14)8-6-4-2-3-5-7-9-17-12(15)10-13/h10H,2-9H2,1H3 |
InChI Key |
GZFGMEUUJWVDPH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCOC(=O)C=O |
Origin of Product |
United States |
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